Fenalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenalamide is a chemical compound with the molecular formula C19H30N2O3 and a molecular weight of 334.4531 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a phenyl group and a diethylaminoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenalamide can be synthesized through a multi-step process. One common method involves the reaction of phenylethylmalonic acid ethyl ester chloride with N,N-diethylethylenediamine in the presence of anhydrous sodium carbonate . The reaction is typically carried out in an anhydrous benzene solvent, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Fenalamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Fenalamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain medical conditions.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of fenalamide involves its interaction with specific molecular targets and pathways. It is known to act as a relaxant for smooth muscles, likely through its interaction with receptors and ion channels in the muscle cells . The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of calcium ion channels and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: Shares a similar phenyl group but differs in its therapeutic applications.
Diethylcarbamazine: Contains a diethylaminoethyl group but is used primarily as an anti-parasitic agent.
Uniqueness
Fenalamide is unique in its combination of a phenyl group and a diethylaminoethyl group, which gives it distinct chemical and biological properties. Its specific mechanism of action as a smooth muscle relaxant sets it apart from other similar compounds.
Properties
CAS No. |
4551-59-1 |
---|---|
Molecular Formula |
C19H30N2O3 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
ethyl 2-[2-(diethylamino)ethylcarbamoyl]-2-phenylbutanoate |
InChI |
InChI=1S/C19H30N2O3/c1-5-19(18(23)24-8-4,16-12-10-9-11-13-16)17(22)20-14-15-21(6-2)7-3/h9-13H,5-8,14-15H2,1-4H3,(H,20,22) |
InChI Key |
RMQKPRRJSKFBRU-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)(C(=O)NCCN(CC)CC)C(=O)OCC |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)NCCN(CC)CC)C(=O)OCC |
4551-59-1 | |
Synonyms |
fenalamide fenalamide monohydrobromide Sch 5706 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.